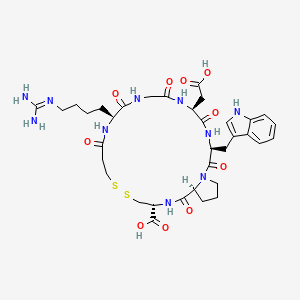
Deamidated Eptifibatide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deamidated Eptifibatide is a derivative of Eptifibatide, a synthetic cyclic heptapeptide that functions as a glycoprotein IIb/IIIa inhibitor. Eptifibatide is primarily used in the medical management of myocardial infarction and as an adjunct to percutaneous coronary intervention . Deamidation is a chemical reaction in which an amide functional group in the side chain of amino acids such as asparagine or glutamine is removed or converted to another functional group . This modification can affect the stability, structure, and function of the peptide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eptifibatide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Eptifibatide involves scaling up the SPPS process. This includes optimizing reaction conditions, such as pH and temperature, to maximize yield and purity. The use of liquid-phase peptide synthesis (LPPS) has also been explored to improve scalability and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Deamidated Eptifibatide undergoes several types of chemical reactions, including:
Deamidation: Conversion of asparagine to aspartic acid or isoaspartic acid.
Oxidation: Reaction with oxidizing agents leading to the formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds using reducing agents.
Common Reagents and Conditions
Deamidation: Typically occurs under physiological conditions (pH 7.4, 37°C) and can be accelerated by acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
Deamidation: Aspartic acid and isoaspartic acid.
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Applications De Recherche Scientifique
Deamidated Eptifibatide has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide stability and degradation pathways.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Deamidated Eptifibatide exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets, thereby inhibiting platelet aggregation . This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, reducing the formation of thrombi. The inhibition of platelet aggregation is dose- and concentration-dependent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abciximab: A monoclonal antibody fragment that also targets the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor with a similar mechanism of action.
Uniqueness
Deamidated Eptifibatide is unique due to its peptide-based structure, which allows for specific interactions with the glycoprotein IIb/IIIa receptor. This specificity results in a reversible inhibition of platelet aggregation, which can be advantageous in clinical settings where rapid reversal of the drug’s effects may be necessary .
Propriétés
Formule moléculaire |
C35H48N10O10S2 |
|---|---|
Poids moléculaire |
833.0 g/mol |
Nom IUPAC |
(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid |
InChI |
InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
FKUGYENQIXKJRH-LROMGURASA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


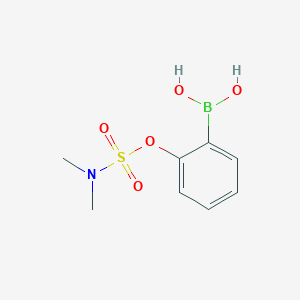
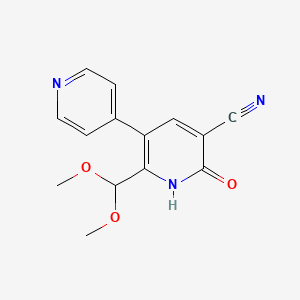

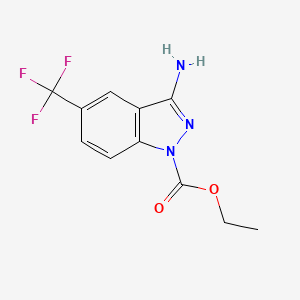
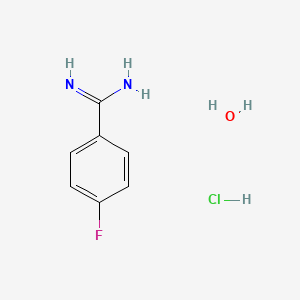
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
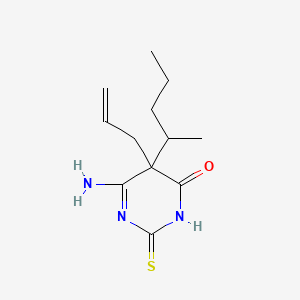
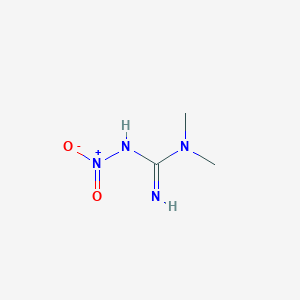

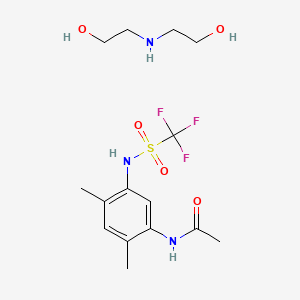
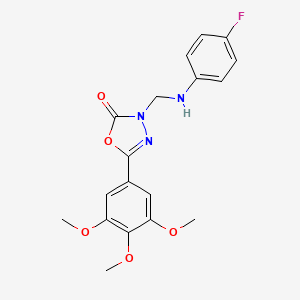


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
